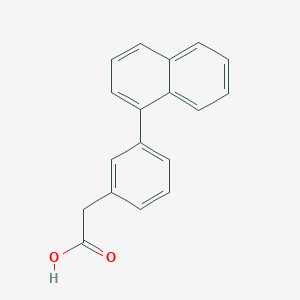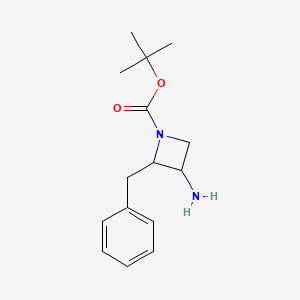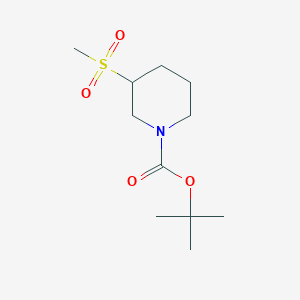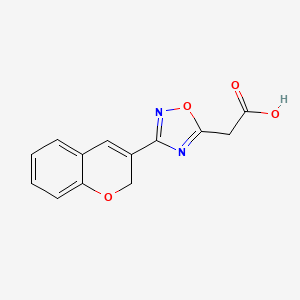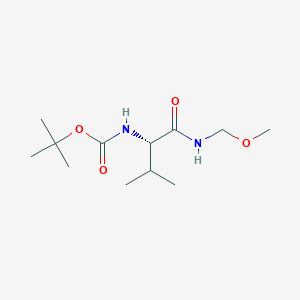
(S)-tert-Butyl (1-((methoxymethyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-Butyl (1-((methoxymethyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate is a compound that belongs to the class of organic carbamates. Carbamates are widely used in medicinal chemistry due to their chemical stability and ability to permeate cell membranes
Métodos De Preparación
The synthesis of (S)-tert-Butyl (1-((methoxymethyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate typically involves the protection of amines using carbamate groups. One common method is the use of tert-butyloxycarbonyl (Boc) as a protecting group, which can be installed and removed under relatively mild conditions . Industrial production methods often involve the reaction of amines with organic carbonates such as dimethyl carbonate in the presence of catalysts like Fe2O3 or Fe2O3/SiO2 .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include trifluoroacetic acid for deprotection and catalytic hydrogenation for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(S)-tert-Butyl (1-((methoxymethyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a protecting group for amines in peptide synthesis.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of agricultural chemicals, such as pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of (S)-tert-Butyl (1-((methoxymethyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate involves its ability to modulate inter- and intramolecular interactions with target enzymes or receptors. The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This allows the compound to participate in hydrogen bonding through the carboxyl group and the backbone NH, thereby influencing its biological activity.
Comparación Con Compuestos Similares
Similar compounds include other carbamate derivatives such as:
- tert-Butyl carbamate
- Methoxymethyl carbamate
- N-methyl carbamate These compounds share similar chemical properties but differ in their specific applications and biological activities. (S)-tert-Butyl (1-((methoxymethyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate is unique due to its specific structure, which allows for targeted interactions in drug design and medicinal chemistry .
Propiedades
Fórmula molecular |
C12H24N2O4 |
|---|---|
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-1-(methoxymethylamino)-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C12H24N2O4/c1-8(2)9(10(15)13-7-17-6)14-11(16)18-12(3,4)5/h8-9H,7H2,1-6H3,(H,13,15)(H,14,16)/t9-/m0/s1 |
Clave InChI |
ANHGNSOUGYPERQ-VIFPVBQESA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)NCOC)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)C(C(=O)NCOC)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B11856632.png)
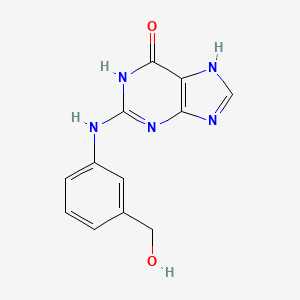
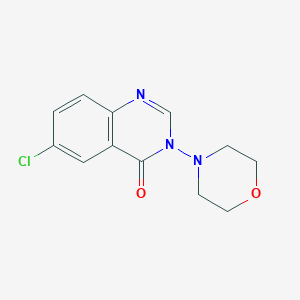

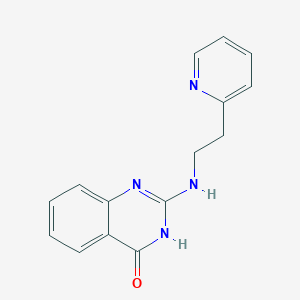
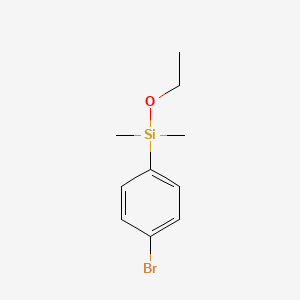
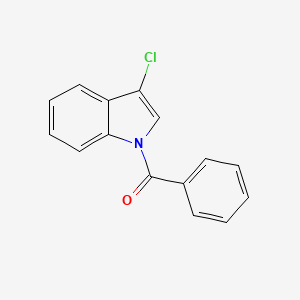
![2-Phenyl-7,8,9,10-tetrahydro-4H-[1,3]oxazino[3,2-b]indazol-4-one](/img/structure/B11856670.png)
